molecular formula C22H22N2O4S B2909144 Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 922456-94-8

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2909144
CAS No.: 922456-94-8
M. Wt: 410.49
InChI Key: LXNCUHNOHKLKSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-derived compound characterized by a 4-phenyl substitution at position 4 of the thiazole ring and a 4-ethoxyphenylacetamido group at position 2. The ethyl ester at position 5 enhances its lipophilicity, which is critical for pharmacokinetic properties. Elemental analysis data for structurally similar thiazoles, such as C, H, N, and S percentages, align with theoretical calculations (e.g., C: 32.34–32.67%, H: 4.57–4.69%, N: 9.01–9.11% in ), suggesting rigorous purity validation methods are standard for such derivatives.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-27-17-12-10-15(11-13-17)14-18(25)23-22-24-19(16-8-6-5-7-9-16)20(29-22)21(26)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNCUHNOHKLKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole-based molecules, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a thiazole ring substituted with an ethoxyphenyl acetamide group and a carboxylate moiety. The synthesis typically involves multi-step reactions, including the formation of thiazole derivatives through cyclization methods and subsequent functionalization to achieve the desired compound.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. This compound was evaluated for its antibacterial effects against various strains of bacteria. In vitro studies indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (μg/mL) Standard Antibiotic
Staphylococcus aureus32Penicillin
Escherichia coli64Ampicillin
Pseudomonas aeruginosa128Ciprofloxacin

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Cell Line IC50 (μM) Reference Compound
HeLa15.3Doxorubicin
MCF-722.5Cisplatin

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated that the compound effectively inhibited bacterial growth, supporting its use as a lead structure for developing new antibiotics .
  • Cytotoxicity Evaluation : Research reported in Cancer Letters assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that it induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
  • Mechanistic Insights : A comprehensive review highlighted the multifaceted mechanisms through which thiazole derivatives exert their biological effects, emphasizing the need for further investigation into their pharmacodynamics and pharmacokinetics .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Studies have indicated that thiazole derivatives, including Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate, show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for their anticonvulsant activities. Research indicates that certain thiazole-based compounds exhibit protective effects in seizure models, suggesting potential therapeutic uses in epilepsy treatment .

Antimicrobial Effects

The antimicrobial properties of thiazoles are well-documented. This compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the applications of thiazole derivatives in medicinal chemistry:

  • Study on Anticancer Activity : A research article published in MDPI highlighted the synthesis of novel thiazole derivatives and their evaluation against cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
  • Anticonvulsant Activity Testing : Another study focused on the anticonvulsant properties of thiazole derivatives, demonstrating that compounds similar to this compound displayed effective seizure protection in animal models .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development:

  • Cancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for further development into anticancer drugs.
  • Neurological Disorders : The anticonvulsant properties suggest potential applications in treating epilepsy and other neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of ethyl thiazole-5-carboxylates with variable substituents at positions 2 and 3. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position 2) Substituents (Position 4) Key Differences Reference
Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methylthiazole-5-carboxylate 4-Chlorophenoxyacetamido Methyl Chlorophenoxy group increases electronegativity; methyl substitution reduces steric bulk vs. phenyl.
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate Acetamido Trifluoromethyl Trifluoromethyl group enhances metabolic stability and lipophilicity.
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate 4-(Benzimidazol-2-yl)phenyl Methyl Benzimidazole moiety introduces aromatic π-stacking potential.
Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate 4-Hydroxyphenyl Phenyl Hydroxyl group improves solubility but reduces stability under acidic conditions.

Elemental and Spectroscopic Data

  • Elemental Analysis : Variations in C, H, N percentages correlate with substituent atomic composition. For example, trifluoromethyl derivatives (C9H9F3N2O3S) show lower carbon content (~32%) compared to ethoxyphenyl analogues (C20H20N2O3S; ~60% C) .
  • Spectroscopy : IR and NMR spectra for analogues () confirm amide C=O stretches (~1650 cm⁻¹) and aromatic proton resonances (δ 7.2–8.1 ppm), consistent with the target compound’s expected signals.

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Phenyl at position 4 enhances aromatic interactions in binding pockets, as observed in benzimidazole-containing analogues ().
    • Ethoxy groups improve metabolic half-life over methoxy or hydroxy groups due to reduced phase I oxidation .
  • Thermal Stability : Melting points for similar compounds (e.g., 117–119°C in ) suggest moderate thermal stability, typical of ester-functionalized thiazoles.

Data Tables

Table 1: Elemental Analysis Comparison

Compound C (%) H (%) N (%) S (%) Source
Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate 32.34 4.69 9.01 21.12
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate ~45* ~3.5* ~6* ~7*
Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate ~65* ~4.8* ~3* ~7*

*Calculated values based on molecular formulas.

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